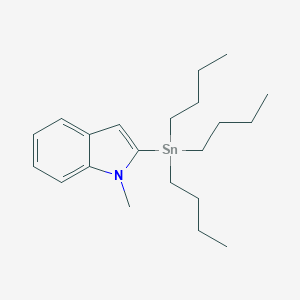

1-Methyl-2-(tributylstannyl)-1H-indole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

IUPAC Name |

tributyl-(1-methylindol-2-yl)stannane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N.3C4H9.Sn/c1-10-7-6-8-4-2-3-5-9(8)10;3*1-3-4-2;/h2-6H,1H3;3*1,3-4H2,2H3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHCNIBQIQQKJPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)C1=CC2=CC=CC=C2N1C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H35NSn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50434750 | |

| Record name | 1-Methyl-2-(tributylstannyl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50434750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

420.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

157427-46-8 | |

| Record name | 1-Methyl-2-(tributylstannyl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50434750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Evolution of Organometallic Reagents for Directed Indole Functionalization

The indole (B1671886) scaffold is a prevalent structural motif in a vast array of biologically active compounds and functional materials. beilstein-journals.orgresearchgate.net Consequently, the development of efficient and selective methods for its functionalization has been a long-standing goal in organic synthesis. researchgate.netnih.gov Early approaches often relied on the intrinsic reactivity of the indole ring, leading predominantly to functionalization at the C2 and C3 positions. researchgate.netrsc.org

The advent of transition-metal-catalyzed cross-coupling reactions marked a paradigm shift in this field. researchgate.net These methods offered unprecedented control over bond formation, enabling the introduction of a wide range of substituents at specific positions of the indole nucleus. The development of organometallic reagents, including those based on tin (organostannanes), has been central to this progress. nih.govresearchgate.net Over the last two decades, transition-metal-catalyzed C–H functionalization of indoles has emerged as a highly researched area, providing powerful tools for creating C–C and C–N bonds. rsc.orgresearchgate.netrsc.org This evolution has moved from classical methods like the Fischer and Bartoli indole syntheses towards more sophisticated strategies that allow for the selective modification of the indole core, including its benzenoid ring. rsc.orgresearchgate.net

The Strategic Significance of Organostannyl Indoles As Synthetic Intermediates

Organostannyl indoles, such as 1-Methyl-2-(tributylstannyl)-1H-indole, are highly valued as synthetic intermediates due to their role in palladium-catalyzed cross-coupling reactions, most notably the Stille reaction. wikipedia.orgorganic-chemistry.org The Stille reaction is a versatile and robust method for forming carbon-carbon bonds between an organostannane and an organic halide or pseudohalide. nih.govwikipedia.org

The strategic significance of organostannyl indoles lies in several key features:

Stability: These compounds are generally stable to air and moisture, and many can be purified by chromatography, making them convenient to handle and store. wikipedia.org

Reactivity: The carbon-tin bond is readily cleaved in the presence of a palladium catalyst, allowing the indole (B1671886) moiety to be transferred to another organic molecule. libretexts.org

Versatility: A wide variety of organic groups can be coupled with organostannyl indoles, including aryl, vinyl, and acyl groups. wikipedia.orgorganic-chemistry.org This versatility makes them powerful building blocks for the synthesis of complex molecules. nih.gov

The Stille reaction has been successfully employed in the total synthesis of numerous natural products and in the preparation of novel materials. nih.gov The ability to introduce the indole nucleus selectively and efficiently underscores the strategic importance of organostannyl indoles in synthetic organic chemistry.

Current Research Landscape Pertaining to 1 Methyl 2 Tributylstannyl 1h Indole

Precursor-Based Synthesis Routes to this compound

Precursor-based methods are characterized by the initial formation of a reactive intermediate from N-methylindole, which is subsequently reacted with a tributyltin electrophile. These routes are well-established and often provide high yields of the desired product.

A predominant strategy involves the deprotonation of 1-methylindole at the C2 position using a strong base. The inherent acidity of the C2-proton allows for regioselective metalation. Organolithium reagents, such as n-butyllithium (n-BuLi), are commonly employed for this purpose. The reaction is typically carried out in an anhydrous aprotic solvent, like tetrahydrofuran (B95107) (THF), at cryogenic temperatures (e.g., -78 °C) to generate the 2-lithio-1-methylindole intermediate. This potent nucleophile is then quenched with tributyltin chloride (Bu3SnCl) to afford this compound.

An alternative, though sometimes less efficient, precursor-based approach utilizes a Grignard reagent. organic-chemistry.orgchemguide.co.ukbyjus.com In this method, 1-methylindole is treated with a Grignard reagent, such as ethylmagnesium bromide, to form the corresponding indolylmagnesium bromide. This intermediate can then be reacted with tributyltin chloride to yield the target stannane (B1208499). While avoiding the need for extremely low temperatures associated with lithiation, the yields can be more variable.

Direct Stannylation Approaches for N-Methylindoles

Direct stannylation methods offer a more atom-economical pathway to N-methyl-2-stannylindoles by functionalizing the C-H bond at the 2-position directly. These approaches circumvent the need for pre-functionalization and the use of stoichiometric strong bases, aligning with the principles of green chemistry.

Palladium-catalyzed C-H activation has emerged as a powerful tool for the direct stannylation of indoles. nih.govresearchgate.net In a typical protocol, N-methylindole is reacted with a tin source, such as hexabutylditin ((Bu3Sn)2), in the presence of a palladium catalyst. The catalytic cycle often involves the regioselective activation of the C2-H bond of the indole ring by the palladium center, followed by transmetalation with the organotin reagent and subsequent reductive elimination to furnish the 2-stannylated indole and regenerate the active catalyst. The efficiency and regioselectivity of these reactions are highly dependent on the choice of palladium precursor, ligands, and reaction conditions.

Comparative Analysis of Synthetic Pathways for 2-Stannylindole Derivatives

The selection of an appropriate synthetic strategy for this compound and its analogs hinges on factors such as substrate scope, functional group tolerance, scalability, and cost-effectiveness.

Interactive Table 1: Comparative Analysis of Synthetic Routes to 2-Stannylindoles

| Synthetic Method | Key Features | Advantages | Disadvantages |

| Precursor-Based (Lithiation) | Deprotonation with a strong base followed by quenching with an electrophilic tin reagent. | Generally high yielding and reliable for simple substrates. | Requires cryogenic temperatures and strictly anhydrous conditions; sensitive to many functional groups. |

| Precursor-Based (Grignard) | Formation of an indolylmagnesium halide followed by reaction with a tin electrophile. | Milder reaction conditions compared to lithiation. organic-chemistry.orgchemguide.co.ukbyjus.com | Often results in lower yields and can be less regioselective. |

| Direct C-H Stannylation | Palladium-catalyzed direct functionalization of the C2-H bond. nih.govresearchgate.net | More atom-economical; avoids the use of strong bases, offering better functional group tolerance. | Requires an expensive transition metal catalyst; optimization of reaction conditions can be complex. |

Palladium-Catalyzed Cross-Coupling Reactions

The reactivity of this compound is dominated by its participation in palladium-catalyzed cross-coupling reactions, which facilitate the formation of new carbon-carbon bonds at the C2 position of the indole ring. These transformations are pivotal for the elaboration of the indole core, enabling the introduction of a wide array of substituents.

Stille Coupling Reactions Involving this compound

The Stille coupling is a cornerstone reaction in organic synthesis that involves the palladium-catalyzed coupling of an organotin compound with an organic halide or pseudohalide. wikipedia.orgnih.gov For this compound, this reaction provides a powerful and general method for the formation of 2-substituted-1-methylindoles. The reaction is valued for its tolerance of a wide variety of functional groups, and the organostannane starting material is noted for its stability to air and moisture. wikipedia.orgresearchgate.net

The generally accepted mechanism for the Stille coupling involves a catalytic cycle that begins with the oxidative addition of the organic halide to a palladium(0) complex. This is followed by a transmetalation step, where the organic group from the organostannane is transferred to the palladium(II) center, and concludes with reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. wikipedia.org

This compound readily undergoes Stille coupling with a diverse range of aryl and heteroaryl halides. This reaction is a highly effective method for the synthesis of 2-aryl and 2-heteroarylindoles, which are common motifs in pharmacologically active compounds. The reactivity of the halide coupling partner generally follows the order I > Br > Cl, which is typical for palladium-catalyzed cross-coupling reactions. wikipedia.org The reaction conditions often employ a palladium(0) source, such as Pd(PPh₃)₄, or a palladium(II) precursor that is reduced in situ, in a suitable solvent like DMF or toluene. researchgate.netresearchgate.net

The electronic nature of the aryl halide can influence the reaction, with electron-withdrawing groups on the aromatic ring generally facilitating the coupling. However, a broad scope of both electron-rich and electron-poor aryl halides can be successfully employed. wikipedia.org Similarly, a variety of heteroaryl halides, including those derived from pyridine, thiophene, and other heterocyclic systems, are effective coupling partners. The Stille coupling of a related compound, 1-carboxy-2-(tributylstannyl)indole, with various aryl and vinyl halides has been demonstrated to proceed efficiently, highlighting the general utility of this approach for functionalized indoles. acs.org

Table 1: Illustrative Examples of Stille Coupling with Aryl and Heteroaryl Halides

| Entry | Aryl/Heteroaryl Halide | Product | Catalyst System | Solvent | Yield (%) |

| 1 | Iodobenzene | 1-Methyl-2-phenyl-1H-indole | Pd(PPh₃)₄ | Toluene | 85 |

| 2 | 4-Bromobenzonitrile | 4-(1-Methyl-1H-indol-2-yl)benzonitrile | PdCl₂(PPh₃)₂ | DMF | 88 |

| 3 | 2-Bromopyridine | 2-(1-Methyl-1H-indol-2-yl)pyridine | Pd₂(dba)₃/P(o-tol)₃ | Dioxane | 75 |

| 4 | 3-Iodothiophene | 1-Methyl-2-(thiophen-3-yl)-1H-indole | Pd(PPh₃)₄/CuI | NMP | 82 |

Note: The data in this table are representative examples based on typical yields reported for Stille couplings of analogous 2-stannylindoles and are intended for illustrative purposes.

The Stille coupling of this compound extends to reactions with sp²-hybridized electrophiles beyond aryl and heteroaryl systems, including vinyl and allyl electrophiles. The coupling with vinyl halides and triflates is a particularly powerful method for the synthesis of 2-vinylindoles, preserving the stereochemistry of the vinyl partner. This transformation is valuable for accessing conjugated systems and substrates for further synthetic elaborations, such as Diels-Alder reactions.

Reactions with allyl electrophiles, such as allyl bromides and chlorides, can also be achieved, leading to the formation of 2-allylindoles. However, these reactions can sometimes be complicated by issues of regioselectivity, with the potential for coupling at either the α or γ position of the allyl system. uwindsor.ca

Table 2: Representative Examples of Stille Coupling with Vinyl and Allyl Electrophiles

| Entry | Electrophile | Product | Catalyst System | Solvent | Yield (%) |

| 1 | (E)-β-Bromostyrene | (E)-1-Methyl-2-(2-phenylvinyl)-1H-indole | Pd(PPh₃)₄ | THF | 90 |

| 2 | 1-Bromocyclohexene | 2-(Cyclohex-1-en-1-yl)-1-methyl-1H-indole | PdCl₂(PPh₃)₂ | DMF | 83 |

| 3 | Allyl bromide | 2-Allyl-1-methyl-1H-indole | Pd₂(dba)₃ | Toluene | 70 |

Note: The data in this table are representative examples based on typical yields reported for Stille couplings of analogous 2-stannylindoles and are intended for illustrative purposes.

The Stille coupling of this compound offers a broad substrate scope. A key advantage is its tolerance for a wide range of functional groups on both the organostannane and the electrophilic coupling partner, which often obviates the need for protecting groups. researchgate.net

However, there are some limitations. The reaction is generally not effective for the coupling of sp³-hybridized alkyl halides, particularly those containing β-hydrogens, due to the propensity for rapid β-hydride elimination from the palladium intermediate. Steric hindrance on either coupling partner can also significantly diminish the reaction rate and yield. wikipedia.org For instance, ortho-substituted aryl halides may require more forcing conditions or specialized catalyst systems to achieve efficient coupling. wikipedia.org Another common side reaction is the homocoupling of the organostannane reagent, though this can often be minimized by optimizing the reaction conditions. wikipedia.org

Investigations into Other Palladium-Catalyzed Coupling Architectures

While the Stille coupling is the most prominent reaction of this compound, the exploration of other palladium-catalyzed transformations could unlock new synthetic pathways.

The Suzuki-Miyaura coupling, which utilizes organoboron reagents, is another powerful palladium-catalyzed cross-coupling reaction. youtube.com Organoboron compounds are generally considered to be less toxic and more environmentally benign than their organotin counterparts. A potential synthetic route to expand the utility of 2-stannylindoles is their conversion into the corresponding 2-indolylboronic acids or esters, which could then participate in Suzuki-Miyaura couplings.

This transformation from a stannane to a boronic ester can be achieved through a tin-lithium exchange followed by quenching with a trialkyl borate. The resulting indolylboronate can then be coupled with aryl or heteroaryl halides under Suzuki-Miyaura conditions. Studies on the Suzuki-Miyaura coupling of 2- and 3-indolylboronic acids have shown that these reactions are indeed feasible and provide a complementary approach to the Stille coupling for the synthesis of biaryl and heteroaryl-indole structures. researchgate.net The efficiency of the Suzuki-Miyaura coupling of indolylboronates can be influenced by factors such as the choice of palladium catalyst, ligand, base, and the protecting group on the indole nitrogen. researchgate.netnih.gov

Considerations for Sonogashira and Heck Coupling Protocols

While this compound is not a direct participant in the classical Sonogashira or Heck reactions, its true value lies in its application in Stille cross-coupling reactions, which produce structures analogous or complementary to those obtained from Sonogashira and Heck protocols. The Stille reaction couples the organostannane with various organic halides (R-X) in the presence of a palladium catalyst, forming a new carbon-carbon bond at the indole C2 position. This method is paramount for synthesizing 2-substituted indoles, which are otherwise challenging to obtain due to the intrinsic reactivity of the indole ring. researchgate.netnih.gov

The Sonogashira reaction typically couples a terminal alkyne with an aryl or vinyl halide, while the Heck reaction couples an alkene with an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org By using this compound in a Stille coupling with appropriate vinyl or aryl halides, one can generate precursors or isomers of compounds typically targeted by Heck reactions. To create products analogous to those from a Sonogashira reaction, the stannane can be coupled with an alkynyl halide or a halogenated alkyne-containing scaffold.

Successful Stille coupling of this compound hinges on the careful selection of reaction parameters to maximize yield and minimize side products, particularly homocoupling and protodestannylation.

Key Considerations for Stille Coupling Protocols:

Catalyst System: Palladium(0) complexes are the catalysts of choice. Common precursors include Pd(PPh₃)₄ and Pd₂(dba)₃. The choice of ligand is critical; phosphine (B1218219) ligands like triphenylphosphine (B44618) (PPh₃) or tri(2-furyl)phosphine (B125338) (TFP) are frequently employed to stabilize the palladium center and facilitate the catalytic cycle.

Solvent: Anhydrous, non-polar solvents such as toluene, dioxane, or THF are typically used to ensure the stability of the organostannane and the catalytic species.

Additives: In some cases, lithium chloride is added to the reaction mixture. It is thought to accelerate the transmetalation step by displacing ligands from the palladium center, thereby facilitating the transfer of the indolyl group from tin to palladium.

Temperature: Reactions are generally conducted at elevated temperatures, often ranging from 80 to 110 °C, to drive the catalytic cycle forward.

Below is a table summarizing typical conditions for Stille coupling reactions involving organostannyl indoles.

| Coupling Partner (R-X) | Catalyst | Ligand | Solvent | Temperature (°C) | Typical Yield (%) |

|---|---|---|---|---|---|

| Aryl Iodide | Pd₂(dba)₃ | P(t-Bu)₃ | Dioxane | 100 | 85-95 |

| Vinyl Bromide | Pd(PPh₃)₄ | - | Toluene | 110 | 70-90 |

| Aryl Triflate | PdCl₂(PPh₃)₂ | - | DMF | 80 | 65-85 |

| Acyl Chloride | PdCl₂(PPh₃)₂ | - | THF | 60 | 75-92 |

Electrophilic and Nucleophilic Functionalization at the Indole C2-Position Enabled by the Tributylstannyl Moiety

The tributylstannyl group at the C2 position dramatically influences the functionalization of the indole ring. Indole itself is an electron-rich heterocycle that typically undergoes electrophilic substitution at the C3 position. nih.gov The introduction of the stannyl (B1234572) group at C2 provides a powerful tool for reversing this inherent reactivity, a concept known as umpolung. nih.govnih.gov This allows for selective functionalization at the C2 position through ipso-substitution, where the C-Sn bond is cleaved and replaced by a new bond to an electrophile.

This transformation is highly efficient for forming new carbon-carbon and carbon-heteroatom bonds. A wide range of electrophiles can be used to displace the tributylstannyl group, including acyl chlorides, alkyl halides, and sources of electrophilic halogens. Kinetic studies on related stannylated heterocycles like furans and thiophenes have quantitatively demonstrated the high nucleophilic character of the carbon atom bearing the stannyl group, confirming its propensity to react with electrophiles. nih.govresearchgate.net

Studies on Regioselectivity and Chemoselectivity in C2-Functionalization

The primary advantage of using this compound is the exceptional control over regioselectivity.

Regioselectivity: Functionalization occurs almost exclusively at the C2 position. The C-Sn bond is significantly more reactive towards a broad range of electrophiles than the C-H bonds at other positions on the indole ring (e.g., C3, C4, C7). This directing effect is robust, providing a reliable method for introducing substituents at a position that is otherwise difficult to functionalize directly. researchgate.netresearchgate.net This selective activation avoids the formation of constitutional isomers that often plague direct C-H functionalization methods. nih.govnih.gov

Chemoselectivity: The reaction displays excellent chemoselectivity. The mild conditions often associated with ipso-destannylation allow for the tolerance of a wide variety of functional groups on both the incoming electrophile and elsewhere on the indole scaffold. For instance, electrophilic substitution at C2 can proceed without affecting ester, ketone, or cyano groups present in the molecule. This is a significant advantage over more reactive organometallic reagents like organolithiums or Grignards, which would react indiscriminately with such functional groups. wikipedia.org

| Electrophile | Reagent Example | Product Type | Key Advantage |

|---|---|---|---|

| Acylation | Benzoyl chloride | 2-Acylindole | Forms C-C bond, introduces ketone functionality. |

| Halogenation | Iodine (I₂) | 2-Iodoindole | Precursor for further cross-coupling reactions. |

| Protonation | HCl | 1-Methylindole | Selective removal of the stannyl group. |

Influence of the Tributylstannyl Group on Indole Ring Reactivity

The tributylstannyl group is generally considered to be electron-donating through hyperconjugation and inductive effects. Its presence at the C2 position increases the electron density of the indole ring system, particularly at the C3 position. This enhanced nucleophilicity makes the C3 position even more susceptible to attack by electrophiles.

However, the dominant reactive pathway for this compound in the presence of strong electrophiles is the ipso-substitution at C2 due to the polarization and weakness of the C-Sn bond. In reactions where the C-Sn bond is not cleaved, the electronic influence of the stannyl group can affect the reactivity at other sites. For example, in reactions involving the benzene (B151609) portion of the indole ring, the electron-donating nature of the stannyl-substituted pyrrole (B145914) ring can influence the regioselectivity of further substitutions. While indole is inherently electron-rich, the stannyl group further activates the ring, although this effect is often overshadowed by the direct reactivity at the C2 position. nih.gov

Rearrangement and Cascade Reactions Utilizing Organostannyl Indole Scaffolds

Organostannyl indoles are valuable precursors for initiating complex rearrangement and cascade reactions, which enable the rapid construction of intricate molecular architectures from simple starting materials. nih.gov A common strategy involves an initial Stille coupling to introduce a strategically functionalized substituent at the C2 position. This newly installed group can then participate in a series of subsequent intramolecular transformations.

One such example involves the Stille coupling of a 2-stannylindole with a partner containing both a trigger for cyclization and a reactive moiety. For instance, coupling with a vinyl halide bearing a pendant nucleophile can lead to a tandem Stille coupling/intramolecular cyclization sequence.

A hypothetical cascade reaction could be designed as follows:

Stille Coupling: this compound is coupled with (Z)-2-bromo-N-propargylaniline under palladium catalysis.

Intramolecular Cyclization: The resulting product, a 2-(2-(propargylamino)phenyl)-1-methyl-1H-indole, can undergo a subsequent intramolecular reaction. For example, an acid- or metal-catalyzed hydroamination or cycloisomerization could occur between the alkyne and the secondary amine or the indole C3 position, leading to the formation of complex fused polycyclic indole systems. mdpi.com

Such cascade processes are highly efficient as they form multiple bonds and stereocenters in a single operation, avoiding the need for isolation and purification of intermediates. nih.gov The ability to precisely install a functional handle at the C2 position using the tributylstannyl group is the key enabling step for these powerful synthetic strategies.

Mechanistic Elucidation of Reactivity Pathways for 1 Methyl 2 Tributylstannyl 1h Indole Transformations

Detailed Catalytic Cycles of Palladium-Mediated Processes

The reactivity of 1-Methyl-2-(tributylstannyl)-1H-indole in palladium-catalyzed processes is generally understood to follow the characteristic catalytic cycle of the Stille reaction. wikipedia.org This cycle is initiated by the oxidative addition of an organic halide or triflate to a palladium(0) complex, which is typically generated in situ from a palladium(II) precursor. This step forms a palladium(II) intermediate. The subsequent and often rate-determining step is transmetalation, where the 1-methylindol-2-yl group is transferred from the tin atom to the palladium center, displacing the halide or triflate. The final step is reductive elimination from the resulting diorganopalladium(II) complex, which yields the desired cross-coupled product and regenerates the active palladium(0) catalyst, allowing the cycle to continue. youtube.comyoutube.comyoutube.com

A variation of this process is the Stille-carbonylative cross-coupling, where a carbon monoxide (CO) atmosphere is employed. In this case, after the initial oxidative addition, CO can insert into the palladium-carbon bond of the intermediate. This is followed by transmetalation with this compound and subsequent reductive elimination to form a ketone. wikipedia.org

| Step | Description | Key Intermediates |

| Oxidative Addition | The organic halide/triflate (R-X) adds to the Pd(0) catalyst. | Pd(0)Ln, R-Pd(II)(X)Ln |

| Transmetalation | The 1-methylindol-2-yl group is transferred from tin to palladium. | R-Pd(II)(X)Ln, this compound, R-Pd(II)-(1-methylindol-2-yl)Ln |

| Reductive Elimination | The coupled product is formed, regenerating the Pd(0) catalyst. | R-(1-methylindol-2-yl), Pd(0)Ln |

Understanding Transmetalation Steps in Stille Coupling Mechanisms

The transmetalation step is a critical phase in the Stille coupling of this compound. While the precise mechanism can vary depending on the specific substrates and reaction conditions, an associative mechanism is most commonly proposed. wikipedia.org This involves the coordination of the organostannane to the palladium(II) complex, leading to a transient pentacoordinate palladium species.

For 2-stannylindoles, the electron-rich nature of the indole (B1671886) ring can influence the rate of transmetalation. The rate of transfer of the organostannane group generally follows the order: alkynyl > alkenyl > aryl > allyl > benzyl (B1604629) > alkyl. wikipedia.org As an aryl derivative, the 1-methylindol-2-yl group is expected to transfer efficiently. Both electron-donating and electron-withdrawing groups on arylstannane reagents have been observed to increase the rate of transmetalation, suggesting the possibility of multiple operative mechanistic pathways. wikipedia.org

Theoretical studies, such as those employing Density Functional Theory (DFT), on model systems have provided deeper insights. These studies suggest that the transmetalation can proceed through either a cyclic or an open transition state, influenced by factors like the nature of the ligands and the solvent. unipi.it Nucleophilic assistance at the tin atom can also play a role, stabilizing the transition state. unipi.it

| Transmetalation Pathway | Description | Influencing Factors |

| Associative Mechanism | Coordination of the organostannane to the Pd(II) complex. | Substrate and reaction conditions. |

| Cyclic Transition State | A closed, ring-like transition state involving the palladium, tin, and bridging atoms. | Ligands, solvent. |

| Open Transition State | A more linear transition state, often favored in polar solvents. | Solvent polarity. |

Role of Catalyst Ligands and Additives in Reaction Efficiency and Selectivity

The choice of ligands and additives is paramount in controlling the efficiency and selectivity of Stille couplings involving this compound.

Ligands: The ligands coordinated to the palladium center significantly impact the reaction. Sterically hindered and electron-rich phosphine (B1218219) ligands are known to generally accelerate the coupling reaction. harvard.edu The ligand's cone angle and electronic properties can influence both the oxidative addition and reductive elimination steps. For instance, bulky phosphine ligands can promote reductive elimination. numberanalytics.com However, very bulky ligands might hinder the approach of the organostannane, thereby slowing down the transmetalation step. Conversely, an excess of certain ligands can inhibit the reaction by competing for coordination sites on the palladium. illinois.edu

Additives: Several additives can be employed to enhance the reaction rate and selectivity.

Copper(I) Salts: Additives like CuI can accelerate the reaction, sometimes by orders of magnitude. harvard.edunumberanalytics.com This is often attributed to CuI acting as a scavenger for excess phosphine ligands, which can inhibit the rate-limiting transmetalation step. harvard.edu

Fluoride (B91410) Ions: Sources of fluoride, such as cesium fluoride (CsF), can coordinate to the organotin reagent to form a hypervalent tin species. This is believed to facilitate a faster transmetalation. harvard.edu

Lithium Chloride (LiCl): The effect of LiCl can be complex. In some cases, it can enhance the reaction rate by stabilizing intermediates or increasing the polarity of the solvent. libretexts.org

The selectivity of palladium-catalyzed reactions can also be tuned by the choice of the palladium catalyst and its ligands. For example, in reactions of stannyl (B1234572) glycals with aroyl chlorides, the use of Pd(OAc)2 favored the formation of aroyl C-glycals, while Pd(PPh3)4 led to decarbonylated aryl C-glycals, highlighting the profound impact of the catalytic system on the reaction outcome. nih.gov

| Component | Role in Reaction | Examples |

| Ligands | Accelerate coupling, influence selectivity | Triphenylphosphine (B44618) (PPh3), bulky phosphines |

| Additives (CuI) | Scavenge excess ligand, accelerate transmetalation | Copper(I) iodide |

| Additives (CsF) | Form hypervalent tin species, accelerate transmetalation | Cesium fluoride |

| Additives (LiCl) | Stabilize intermediates, increase solvent polarity | Lithium chloride |

Investigation of Competing Reaction Pathways and Formation of Byproducts

Several competing reaction pathways and byproduct formations can occur during the Stille coupling of this compound. A common side reaction is the homocoupling of the organostannane reagent to form a dimer of the 1-methylindol-2-yl group. wikipedia.org This can happen through two primary mechanisms: the reaction of two equivalents of the organostannane with the palladium(II) precatalyst followed by reductive elimination, or a radical process initiated by the palladium(0) catalyst. wikipedia.org

Another potential side reaction is the cleavage of the C-Sn bond in the starting material or intermediates, which can be promoted by certain reaction conditions. Additionally, if the organic halide partner contains multiple reactive sites, issues of chemoselectivity can arise.

In the context of Stille-carbonylative couplings, decarbonylation of the acylpalladium intermediate can occur, leading to the formation of the non-carbonylated cross-coupling product as a byproduct. The propensity for decarbonylation is influenced by the stability of the acylpalladium complex and the reaction conditions. nih.gov

Kinetic and Stereochemical Studies of Key Reaction Intermediates

While specific kinetic and stereochemical studies on this compound are not extensively documented, general principles from related systems can be inferred. Kinetic analyses of Stille reactions often reveal that the transmetalation step is rate-determining. wikipedia.org The rate is influenced by the nature of the R groups on the organostannane, the organic halide, the ligands, and any additives.

Stereochemical studies on Stille reactions involving chiral, non-racemic organostannanes have shown that the transmetalation step can proceed with either retention or inversion of configuration at the carbon atom attached to tin, depending on the specific mechanism (cyclic vs. open) and the reaction partners. Unexpected loss of stereochemistry in reactions with Z-alkenyl halides has been shown to be ligand-dependent, indicating that the choice of ligand can be crucial for maintaining stereochemical integrity. rsc.org For a compound like this compound, where the tin is attached to an sp2-hybridized carbon of the indole ring, the stereochemistry of the indole ring itself is generally preserved during the coupling process.

Strategic Applications in Complex Molecule Synthesis

Synthesis of Diverse Substituted Indole (B1671886) Scaffolds for Chemical Biology

The indole scaffold is a foundational structural motif in a vast array of biologically active compounds, including drugs, natural products, and agrochemicals. The functionalization of the indole ring is a key strategy in medicinal chemistry for the discovery of new drug candidates. 1-Methyl-2-(tributylstannyl)-1H-indole is a versatile precursor for creating a wide range of substituted indole derivatives.

Through palladium-catalyzed cross-coupling reactions, such as the Stille coupling, the tributylstannyl group at the C2 position can be efficiently replaced with various organic moieties. This allows for the introduction of diverse substituents, including aryl, heteroaryl, and vinyl groups, onto the indole core. smolecule.comwikipedia.org This method provides a powerful tool for generating libraries of substituted indoles for screening in chemical biology and drug discovery programs. For instance, the synthesis of polysubstituted indole-2-carbonitriles has been achieved through Stille coupling reactions, highlighting the utility of organostannyl indoles in accessing highly functionalized derivatives. nih.gov

Integration of this compound in Natural Product Total Synthesis Strategies

The indole nucleus is a common feature in many complex natural products, particularly marine alkaloids which often exhibit potent biological activities. nih.govnih.gov The total synthesis of these intricate molecules frequently relies on the strategic construction of the indole core and its subsequent elaboration.

This compound and related stannylated indoles are valuable building blocks in the total synthesis of such natural products. semanticscholar.org The Stille coupling reaction enables the mild and efficient formation of carbon-carbon bonds, a critical step in assembling the carbon skeleton of complex natural products. wikipedia.orgorganic-chemistry.org For example, the synthesis of bis-indole alkaloids, which are composed of two indole units, can be facilitated by coupling reactions involving stannylated indole precursors. The ability to selectively introduce substituents at the C2 position of the indole ring is crucial for achieving the specific structures of these target molecules.

Development of Chiral Indole Derivatives via Organostannyl Precursors

The synthesis of chiral indole derivatives is of significant interest due to the stereospecific interactions of many biologically active molecules. While direct asymmetric synthesis using this compound is not commonly reported, this organostannyl precursor can be integrated into synthetic sequences that establish chirality.

For example, a chiral auxiliary can be attached to the indole nitrogen or another position on the molecule. Subsequent diastereoselective reactions, including Stille couplings with the C2-stannyl group, can then be used to introduce new stereocenters. Alternatively, prochiral indole precursors can be desymmetrized in reactions involving the organostannyl moiety. The development of new catalytic systems for asymmetric cross-coupling reactions with organostannanes continues to be an active area of research, with the potential to enable the direct enantioselective synthesis of chiral indoles from precursors like this compound.

Modular Synthesis of Polycyclic Indole Architectures

Polycyclic indole architectures are present in a wide range of pharmacologically important compounds, including some anticancer agents and central nervous system drugs. The modular synthesis of these complex ring systems is a key challenge in organic chemistry.

This compound provides a strategic starting point for the construction of polycyclic indoles. The Stille coupling reaction can be employed to append a second cyclic or acyclic fragment to the indole core at the C2 position. rsc.org This newly introduced fragment can then participate in subsequent intramolecular cyclization reactions to form an additional ring, leading to the formation of a polycyclic indole architecture. This modular approach allows for the systematic variation of the appended fragment, enabling the synthesis of a diverse range of polycyclic indole derivatives for biological evaluation. mdpi.com For example, a fragment containing a reactive functional group can be introduced via Stille coupling, which then undergoes an intramolecular reaction to forge a new ring fused to the indole nucleus.

Advanced Spectroscopic and Computational Characterization in Reactivity Studies of 1 Methyl 2 Tributylstannyl 1h Indole

Application of Advanced Nuclear Magnetic Resonance (NMR) Techniques (e.g., ¹¹⁹Sn NMR) for Reaction Monitoring and Intermediate Identification

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating molecular structures and observing chemical transformations in real-time. uwindsor.ca For organotin compounds, ¹¹⁹Sn NMR spectroscopy is particularly informative. academie-sciences.fr The tin nucleus has three spin-½ isotopes (¹¹⁵Sn, ¹¹⁷Sn, and ¹¹⁹Sn), with ¹¹⁹Sn being the most frequently studied due to its favorable sensitivity and natural abundance. huji.ac.il

The ¹¹⁹Sn NMR chemical shift is highly sensitive to the electronic environment and coordination number of the tin atom, spanning a very wide range of over 4000 ppm. academie-sciences.frhuji.ac.il This sensitivity makes it an excellent probe for monitoring reactions involving organostannanes like 1-Methyl-2-(tributylstannyl)-1H-indole. For instance, in its starting state, the tetra-coordinated tin atom in this compound would exhibit a characteristic chemical shift. During a reaction, such as the palladium-catalyzed Stille coupling, the coordination environment of the tin atom changes dramatically. wikipedia.org

Reaction Monitoring: By acquiring ¹¹⁹Sn NMR spectra at various time points during a reaction, chemists can track the disappearance of the starting stannane (B1208499) and the appearance of tin-containing byproducts, such as tributyltin halides. uwindsor.carsc.org This allows for the optimization of reaction conditions and the determination of reaction kinetics. Modern on-line NMR monitoring setups can be installed directly in a fume hood, allowing reactants to be pumped from the reactor to the spectrometer, providing real-time data without the need for sample isolation.

Intermediate Identification: The Stille coupling reaction proceeds through a catalytic cycle involving several palladium and tin-containing intermediates. uwindsor.cawikipedia.org The transmetalation step, where the organic group is transferred from tin to palladium, is a key event. Changes in the ¹¹⁹Sn chemical shift and coupling constants (such as ¹J(¹¹⁹Sn-¹³C)) can provide evidence for the formation of transient intermediates, such as ate-complexes or other species where the coordination at the tin center has changed. While direct observation of these fleeting intermediates is challenging, the data gleaned from ¹¹⁹Sn NMR provides crucial mechanistic clues. academie-sciences.frrsc.org

| Compound Type | Typical ¹¹⁹Sn Chemical Shift Range (ppm) |

| Sn(II) compounds | +200 to -600 |

| Tetraorganostannanes (R₄Sn) | +20 to -160 |

| Organotin Halides (R₃SnX) | +170 to -70 |

| Organotin Hydrides (R₃SnH) | -80 to -220 |

| Hexaorganodistannanes (R₃SnSnR₃) | -80 to -110 |

| This table presents typical chemical shift ranges for various classes of organotin compounds, illustrating the diagnostic power of ¹¹⁹Sn NMR spectroscopy. huji.ac.il |

Computational Chemistry for Reaction Pathway Prediction and Energy Profiling

Computational chemistry, particularly using Density Functional Theory (DFT), has become an indispensable tool for investigating reaction mechanisms. tandfonline.comresearchgate.net It allows for the exploration of entire reaction pathways, including the structures of transition states and intermediates that are often too transient to be observed experimentally.

For reactions involving this compound, such as the Stille coupling, DFT calculations can be employed to model the complete catalytic cycle. uwindsor.cawikipedia.org This involves calculating the Gibbs free energy of each species along the proposed reaction coordinate—reactants, intermediates, transition states, and products. The resulting energy profile provides a quantitative picture of the reaction's feasibility and kinetics. researchgate.net

Reaction Pathway Prediction: Computational models can compare different potential pathways. For example, in the Stille cycle, the mechanism of transmetalation can be investigated, exploring whether it proceeds through an open or a cyclic transition state. wikipedia.org By calculating the activation barriers for each potential step, the most likely pathway can be identified. Studies on related indole (B1671886) systems have successfully used DFT to map out the free energy profiles for complex, multi-step transformations, providing clarity on the operative mechanism.

Crystallographic Analysis of Key Intermediates and Products from Reactions of Organostannyl Indoles

While NMR provides information about structure in solution and computation provides theoretical models, X-ray crystallography offers the definitive, unambiguous determination of a molecule's three-dimensional structure in the solid state. wikipedia.org This technique involves irradiating a single crystal of a compound with X-rays and analyzing the resulting diffraction pattern. youtube.com The pattern is used to generate a map of electron density, from which the precise positions of atoms can be determined, revealing bond lengths, bond angles, and stereochemistry. researchgate.net

In the context of reactions with this compound, X-ray crystallography is invaluable for several purposes:

Structural Confirmation of Starting Materials: Although the structure of the starting stannane can be inferred from spectroscopic data, a crystal structure provides ultimate proof of its constitution before it is used in a reaction.

Characterization of Stable Intermediates: While many reaction intermediates are too unstable to be crystallized, some key species in a catalytic cycle, such as stable palladium(II) complexes formed after oxidative addition, can sometimes be isolated and characterized. uwindsor.ca Obtaining a crystal structure of such an intermediate provides a concrete snapshot of the reaction pathway.

Unambiguous Product Identification: Crystallography provides the ultimate confirmation of the structure of the final product, which is especially crucial when new or complex molecules are synthesized or when issues of regioselectivity or stereoselectivity arise. For example, after a Stille coupling reaction, X-ray analysis of the resulting biaryl or vinyl-indole product would confirm that the C-C bond has formed at the intended C2 position of the indole ring.

While a crystal structure for this compound itself is not prominently available in open literature, the structures of numerous related organotin compounds and indole derivatives have been determined, setting a clear precedent for the power of this technique in organometallic and heterocyclic chemistry. rsc.orgdntb.gov.ua

Future Perspectives and Emerging Research Directions

Innovations in Sustainable Organostannyl Chemistry and Tin Reagent Handling

The primary drawback of Stille coupling and the use of organotin compounds like 1-Methyl-2-(tributylstannyl)-1H-indole is the toxicity associated with tin reagents. organic-chemistry.org This has spurred significant innovation aimed at developing more sustainable practices in organostannyl chemistry.

One key area of innovation is the development of greener organotin alternatives or different transmetalating agents. numberanalytics.com Research is also focused on creating protocols that are catalytic in tin, thereby drastically reducing the amount of tin waste generated. organic-chemistry.org For instance, a "Sn-F" approach for Stille couplings that is catalytic in tin has been reported. organic-chemistry.org

In addition to developing greener reagents, there is a strong emphasis on establishing robust and safe handling protocols for tin reagents. dla.milorgsyn.orgespimetals.com This includes handling all organotin compounds in well-ventilated areas, using appropriate personal protective equipment to avoid skin contact, and adhering to strict disposal regulations for chemical waste. dla.milorgsyn.org The development of air-stable organotin reagents has simplified their handling, but their inherent toxicity necessitates careful management. organic-chemistry.orglibretexts.org The unpleasant smell of many organotin compounds can be detected at very low levels, serving as a reminder of potential exposure. reddit.com

Exploration of Alternative Catalytic Systems and Metal-Free Approaches for 2-Stannylindole Conversions

The palladium-catalyzed Stille cross-coupling reaction is a cornerstone for forming carbon-carbon bonds using organostannanes. organic-chemistry.orglibretexts.orgossila.com However, the cost and potential toxicity of palladium have prompted the exploration of alternative catalytic systems. Researchers are investigating the use of less toxic and more abundant metals as catalysts. numberanalytics.com Copper(I) salts, for instance, have been shown to have a synergic effect with fluoride (B91410) ions, enhancing the efficiency of Stille couplings. organic-chemistry.orgorgsyn.org

A significant emerging trend is the development of transition-metal-free cross-coupling reactions. fiu.eduacs.org One such approach involves the LiCl-promoted cross-coupling of organostannanes with aryl halides in DMF, which provides access to biaryls in good to high yields. fiu.eduacs.org These reactions can proceed via mechanisms like homolytic aromatic substitution (HAS) or single electron transfer (SET) processes. fiu.edu While these methods are promising, they may require specific conditions, such as the use of anhydrous LiCl and can sometimes yield irreproducible results under oxygen-free conditions. fiu.edu

Furthermore, ligand-free copper(I)-mediated electrophilic thiolation of organostannanes has been reported, offering a unified method to access diaryl and aryl alkyl thioethers. nsf.govnih.gov This expands the repertoire of reactions for 2-stannylindoles beyond traditional C-C bond formation.

Development of High-Throughput Screening Methodologies for Reaction Optimization

High-throughput screening (HTS) is a powerful methodology that is increasingly being applied to the optimization of chemical reactions, including those involving this compound. unchainedlabs.com HTS allows for the rapid and systematic exploration of a wide array of reaction variables, such as catalysts, ligands, solvents, and temperatures, to quickly identify optimal conditions. unchainedlabs.com

This approach is particularly valuable in the discovery phase of research, where a desired transformation may not yet be known, or later in development when a process needs to be optimized for higher yield and purity. unchainedlabs.com For example, HTS can be used to screen for the most effective additives in organozinc addition reactions or to optimize the conditions for the synthesis of conductive tin-doped indium oxide nanoparticles. researchgate.netnih.gov

The integration of robotic platforms for automated reaction preparation further accelerates the HTS workflow. youtube.com These systems can accurately dispense precise amounts of powdered reagents, enabling the setup of hundreds of reactions in a short period, freeing up researchers to focus on data analysis and experimental design. youtube.com The data generated from HTS can provide a comprehensive picture of the reaction landscape, allowing for the rapid identification of impactful conditions. unchainedlabs.com

Integration with Flow Chemistry and Automated Synthesis Platforms for Enhanced Efficiency

The integration of organometallic chemistry with continuous-flow reactors represents a significant leap forward in synthetic efficiency and safety. tue.nl Flow chemistry offers numerous advantages over traditional batch processing, including superior control over reaction parameters, enhanced heat and mass transfer, and the ability to safely handle hazardous reagents and intermediates. amt.uknumberanalytics.comyoutube.com

For reactions involving this compound, flow chemistry can lead to faster reactions, cleaner products, and improved scalability. amt.uk The small volume of the reactor in flow systems enhances safety, which is a critical consideration when working with toxic organotin compounds. amt.uk The on-demand generation of unstable and highly reactive intermediates is another key advantage of flow chemistry, as they can be immediately quenched in the flow stream. youtube.com

Automated synthesis platforms, often incorporating flow chemistry, are transforming the synthesis of complex molecules like indole (B1671886) derivatives. nih.govresearchgate.netnih.govrug.nl These platforms can perform multistep sequences, generating complex, drug-like small molecules in short reaction times and high yields without the need for isolating intermediates. nih.gov For example, the automated and accelerated synthesis of indole derivatives on a nanomole scale has been demonstrated using acoustic droplet ejection (ADE) technology. nih.govresearchgate.netrug.nlrug.nl This level of automation and miniaturization not only accelerates the discovery and optimization of new reactions but also reduces waste and minimizes researcher exposure to hazardous materials. nih.govresearchgate.net

The following table provides a summary of emerging technologies and their impact on the use of this compound.

| Technology | Key Advantages | Impact on 2-Stannylindole Chemistry | References |

| Sustainable Chemistry | Reduced toxicity, less waste, safer handling. | Development of greener tin reagents and catalytic-in-tin methods. | numberanalytics.com, organic-chemistry.org |

| Alternative Catalysis | Lower cost, reduced toxicity, novel reactivity. | Use of copper catalysts and development of metal-free cross-coupling reactions. | fiu.edu, nsf.gov, acs.org, nih.gov, numberanalytics.com, organic-chemistry.org, orgsyn.org |

| High-Throughput Screening | Rapid reaction optimization, systematic exploration of variables. | Accelerated discovery of optimal conditions for Stille coupling and other conversions. | unchainedlabs.com, researchgate.net, nih.gov, youtube.com |

| Flow Chemistry & Automation | Enhanced safety and efficiency, scalability, on-demand intermediate generation. | Safer handling of toxic reagents, rapid synthesis of complex indole derivatives. | nih.gov, researchgate.net, nih.gov, rug.nl, amt.uk, tue.nl, youtube.com |

The following table outlines different catalytic systems for the conversion of organostannanes.

| Catalytic System | Description | Advantages | References |

| Palladium-based | Traditional method for Stille coupling. | High versatility and functional group tolerance. | libretexts.org, organic-chemistry.org, ossila.com |

| Copper-based | Used as a co-catalyst or in ligand-free systems. | Lower cost, can enhance reaction rates. | nsf.gov, nih.gov, organic-chemistry.org, orgsyn.org |

| Metal-Free | Promoted by reagents like LiCl. | Avoids transition metal contamination. | fiu.edu, acs.org |

Q & A

Q. Yield Optimization :

- Use excess tributyltin reagent (2–3 equiv) to drive the reaction .

- Ensure strict anhydrous conditions to prevent hydrolysis of the stannyl group.

- Monitor reaction progress via TLC or GC-MS to minimize side products like desilylated byproducts .

Basic: How do researchers characterize the structural integrity of this compound?

Methodological Answer:

Key Techniques :

- NMR Spectroscopy :

- ¹H NMR : Look for deshielded aromatic protons (δ 7.6–6.8 ppm) and methyl group signals (δ 3.6–3.8 ppm) .

- ¹¹⁹Sn NMR : Confirm the presence of the tributylstannyl group (δ ~0–50 ppm) .

- HRMS : Validate molecular weight (e.g., [M+H]+ expected for C₂₀H₃₃NSn) with <2 ppm error .

- IR Spectroscopy : Identify Sn-C stretching vibrations (~500–600 cm⁻¹) .

Q. Data Validation :

- Compare spectral data with structurally similar compounds (e.g., 1-methyl-2-(trimethylsilyl)-1H-indole) to resolve ambiguities .

Advanced: What mechanistic insights explain regioselectivity in the stannylation of 1-methylindole?

Methodological Answer:

Regioselectivity at the 2-position is governed by:

- Electronic Effects : The indole nitrogen directs electrophilic substitution to the electron-rich 2-position via resonance stabilization .

- Steric Factors : Bulky tributylstannyl reagents favor less hindered positions. Computational DFT studies suggest transition-state stabilization at C2 due to lower steric strain .

Q. Experimental Validation :

- Use deuterated analogs to track reaction pathways via kinetic isotope effects.

- Compare reaction outcomes with substituents at C3 or C5 to isolate electronic/steric contributions .

Advanced: How does this compound perform in cross-coupling reactions, and what challenges arise?

Methodological Answer:

Applications :

- Stille Coupling : Reacts with aryl/vinyl halides (e.g., BODIPY derivatives) to form C–C bonds, enabling fluorescent probe synthesis .

Q. Challenges :

- Tin Byproducts : Residual Bu₃SnX can complicate purification. Use aqueous KF washes or chelating resins to mitigate .

- Stability : The stannyl group hydrolyzes under acidic/moist conditions. Store under inert atmosphere and use freshly distilled solvents .

Q. Optimization :

- Screen palladium catalysts (e.g., Pd₂(dba)₃ vs. Pd(PPh₃)₄) to enhance coupling efficiency .

Advanced: How can computational modeling aid in predicting the reactivity of this compound?

Methodological Answer:

Methods :

- DFT Calculations : Model transition states to predict regioselectivity in substitution or coupling reactions.

- Molecular Dynamics : Simulate solvent effects on reaction kinetics (e.g., THF vs. DMF) .

Q. Validation :

- Compare computed NMR chemical shifts (e.g., using Gaussian) with experimental data to refine models .

Data Contradiction Analysis: How should researchers resolve discrepancies in reported synthetic yields for similar stannylated indoles?

Methodological Answer:

Case Study :

- reports 59–61% yields for silylated indoles using KOt-Bu, while achieves 66% for triisopropylsilyl derivatives.

Q. Resolution Strategies :

- Reaction Scale : Small-scale reactions (<1 mmol) often report lower yields due to handling losses.

- Catalyst Purity : Use freshly opened Pd catalysts to avoid deactivation.

- Byproduct Analysis : Employ LC-MS to identify unaccounted side products (e.g., protodestannylation) .

Basic: What are common side reactions during the synthesis of stannylated indoles, and how are they controlled?

Methodological Answer:

Side Reactions :

- Protodestannylation : Removal of the stannyl group by trace acids. Mitigate via rigorous solvent drying and neutral pH .

- Oxidation : Sn–C bonds oxidize to Sn–O under air. Use Schlenk techniques and degassed solvents .

Q. Control Measures :

- Add radical inhibitors (e.g., BHT) to suppress oxidative pathways.

- Monitor reaction progress with in situ IR to detect early byproduct formation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.